An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and general chemical principles to offer a valuable resource for researchers. The document covers physicochemical properties, structural features, representative experimental protocols for synthesis and purification, and a discussion of its potential as a modulator of inflammatory pathways, particularly through the inhibition of cyclooxygenase-2 (COX-2).
Chemical Properties and Structure
1-(4-methoxybenzyl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a 4-methoxybenzyl group at the N1 position and an amine group at the C5 position.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine is presented in Table 1. It is important to note that some of these values are derived from closely related compounds or computational predictions due to the scarcity of direct experimental data.
| Property | Value | Source/Notes |
| CAS Number | 3528-45-8 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃O | [1][2] |
| Molecular Weight | 203.24 g/mol | [3][4] |
| Appearance | White to pale yellow solid (expected) | Based on related pyrazole derivatives |
| Melting Point | 102.4-104.8 °C | Note: This data is for a closely related compound and should be considered an estimate. |
| Boiling Point | 407.4 ± 30.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. | General chemical principles for similar structures. |
Structural Information
The chemical structure of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine is characterized by the following key features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is a common scaffold in many biologically active compounds.
-
4-Methoxybenzyl Group: This substituent at the N1 position consists of a benzyl group with a methoxy (-OCH₃) group at the para position of the benzene ring. This group can influence the compound's lipophilicity and binding interactions.
-
Amine Group: The primary amine (-NH₂) at the C5 position is a key functional group that can act as a hydrogen bond donor and a nucleophile, contributing to its chemical reactivity and biological activity.
Caption: Molecular structure of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.
Experimental Protocols
Representative Synthesis Protocol
The synthesis of 1-substituted-1H-pyrazol-5-amines often involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar precursor.
Materials:
-
4-Methoxybenzylhydrazine hydrochloride
-
3-Aminocrotononitrile (or a similar β-enaminonitrile)
-
Sodium hydroxide or another suitable base
-
Ethanol or another appropriate solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Free-basing of Hydrazine: In a round-bottom flask, dissolve 4-methoxybenzylhydrazine hydrochloride in water and neutralize with an aqueous solution of sodium hydroxide to a basic pH. Extract the free 4-methoxybenzylhydrazine into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclocondensation Reaction: Dissolve the obtained 4-methoxybenzylhydrazine and an equimolar amount of 3-aminocrotononitrile in ethanol.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product by NMR, IR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] The structural features of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine suggest its potential as a bioactive molecule.
Anti-inflammatory Activity and COX-2 Inhibition
A significant body of research points to the role of pyrazole-containing compounds as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. Molecular docking studies on similar pyrazole derivatives have suggested that the pyrazole scaffold can fit into the active site of COX-2.[5] The amine group at the C5 position can form crucial hydrogen bonds with amino acid residues within the enzyme's active site, contributing to its inhibitory activity.[5]
The proposed mechanism of action involves the inhibition of prostaglandin synthesis. By blocking the COX-2 enzyme, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine would prevent the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.
Caption: The signaling pathway of COX-2 and its inhibition by 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.
Conclusion
1-(4-methoxybenzyl)-1H-pyrazol-5-amine is a compound of significant interest for medicinal chemistry and drug discovery due to its structural similarity to known bioactive pyrazole derivatives. While a complete experimental profile for this specific molecule is not yet available in the public domain, this guide provides a solid foundation for researchers by consolidating available data, presenting representative experimental approaches, and outlining its potential mechanism of action as an anti-inflammatory agent. Further experimental validation of its physicochemical properties, spectroscopic characterization, and biological activities is warranted to fully elucidate its therapeutic potential.
